molecular formula C7H7ClN2O2 B1598316 4-Chloro-2-hydroxybenzohydrazide CAS No. 65920-15-2

4-Chloro-2-hydroxybenzohydrazide

Cat. No. B1598316
CAS RN: 65920-15-2
M. Wt: 186.59 g/mol
InChI Key: FLKSAGLFDHZIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 . It has an average mass of 186.596 Da and a mono-isotopic mass of 186.019608 Da .


Synthesis Analysis

The synthesis of 4-Chloro-2-hydroxybenzohydrazide and similar compounds has been reported in the literature. For instance, (E)-N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide and (E)-N’-(4-(diethylamino) benzylidene)-4-hydroxybenzohydrazide were prepared by the condensation reaction of 4-hydroxybenzohydrazide with 4-chlorobenzaldehyde and 4-hydroxybenzohydrazide with 4-diethylaminobenzaldehyde respectively .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxybenzohydrazide is available in various databases such as the NIST Chemistry WebBook and ChemSpider .


Chemical Reactions Analysis

4-Chloro-2-hydroxybenzohydrazide has been used in the synthesis of other compounds. For example, it has been used in the preparation of (E)-N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide and (E)-N’-(4-(diethylamino) benzylidene)-4-hydroxybenzohydrazide .


Physical And Chemical Properties Analysis

4-Chloro-2-hydroxybenzohydrazide has a molecular formula of C7H7ClN2O2 and an average mass of 186.596 Da . More detailed physical and chemical properties can be found in databases like ChemSpider and ChemicalBook .

Scientific Research Applications

Antibacterial Action

New derivatives of 4-Chloro-2-hydroxybenzohydrazide have shown promising results against pathogenic germs, particularly gram-positive bacteria. The synthesis of these derivatives through the condensation reaction has led to compounds exhibiting significant antibacterial activity, suggesting potential for developing new antibacterial agents (Ciugureanu, Ungureanu, & Grosu, 1993).

Enzymatic Reaction Insight

Research on 4-Chloro-2-hydroxybenzohydrazide derivatives has also contributed to understanding enzymatic processes. For instance, the conversion of 4-chlorobenzoate to 4-hydroxybenzoate by 4-chlorobenzoate dehalogenase has been studied, demonstrating the enzyme's role in hydrolytic cleavage without the involvement of molecular oxygen. This finding is crucial for understanding the enzymatic dehalogenation mechanism, which could influence the development of bioremediation strategies (Müller, Thiele, Klages, & Lingens, 1984).

Environmental Impact and Degradation

The environmental fate and behavior of parabens, derivatives of para-hydroxybenzoic acid, have been extensively reviewed. Despite their effective use as preservatives, concerns about their role as weak endocrine disruptors and their persistence in aquatic environments have been raised. Studies on parabens, including those structurally related to 4-Chloro-2-hydroxybenzohydrazide, underline the importance of assessing the ecological impact of such compounds and their degradation products (Haman, Dauchy, Rosin, & Munoz, 2015).

Corrosion Inhibition

The application of 4-Chloro-2-hydroxybenzohydrazide derivatives in corrosion inhibition has been demonstrated, particularly in the protection of iron surfaces in acidic environments. These derivatives have shown to effectively inhibit both cathodic and anodic processes of iron corrosion, suggesting their potential use in industrial applications to extend the life of metal components (Khaled, 2003).

Safety And Hazards

The safety data sheet for 4-Hydroxybenzhydrazide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective measures .

properties

IUPAC Name

4-chloro-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKSAGLFDHZIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407361
Record name 4-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzohydrazide

CAS RN

65920-15-2
Record name 4-chloro-2-hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-hydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-hydroxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-hydroxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-hydroxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-hydroxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.